molecular formula C8H6ClNO5 B7910315 Methyl 4-chloro-2-hydroxy-5-nitrobenzoate CAS No. 1206969-91-6

Methyl 4-chloro-2-hydroxy-5-nitrobenzoate

Cat. No.: B7910315
CAS No.: 1206969-91-6
M. Wt: 231.59 g/mol
InChI Key: JUPAQXIPCUOHNL-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO5 It is a derivative of benzoic acid and features a nitro group, a hydroxyl group, and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-hydroxy-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-chloro-2-hydroxybenzoate. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The process may also include purification steps such as recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methyl 4-amino-2-hydroxy-5-nitrobenzoate.

    Reduction: Methyl 4-chloro-2-hydroxy-5-aminobenzoate.

    Oxidation: Methyl 4-chloro-2-oxo-5-nitrobenzoate.

Scientific Research Applications

Methyl 4-chloro-2-hydroxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-hydroxy-5-nitrobenzoate depends on its specific application. For instance, in biological systems, the compound may interact with cellular components, leading to the inhibition of microbial growth. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-2-hydroxy-5-nitrobenzoate is unique due to the presence of both a hydroxyl and a nitro group on the benzene ring, which allows for a wide range of chemical modifications and applications. Its specific substitution pattern also makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-chloro-2-hydroxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-6(10(13)14)5(9)3-7(4)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPAQXIPCUOHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271088
Record name Methyl 4-chloro-2-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-91-6
Record name Methyl 4-chloro-2-hydroxy-5-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-2-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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